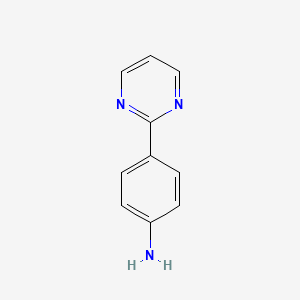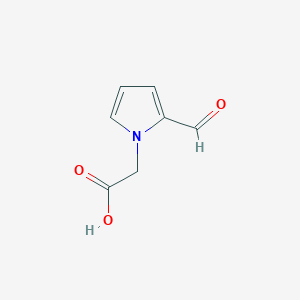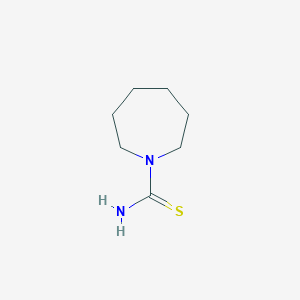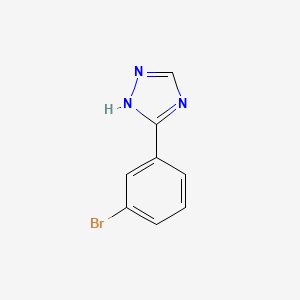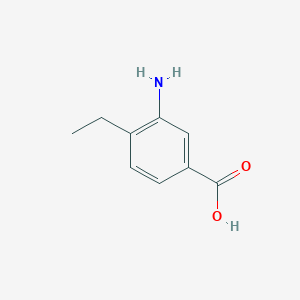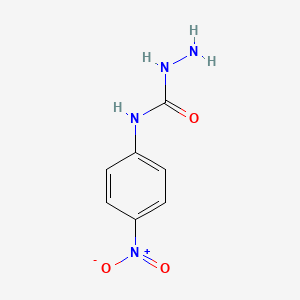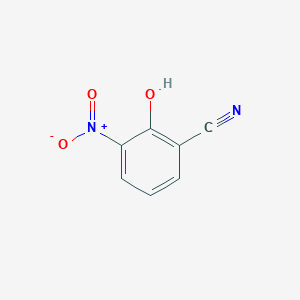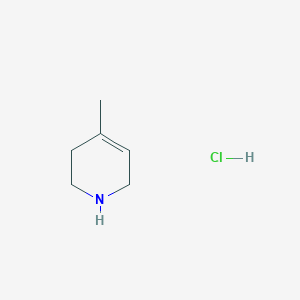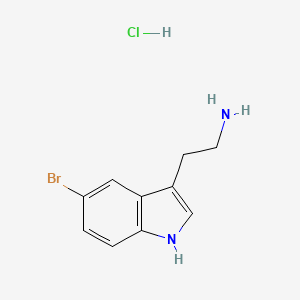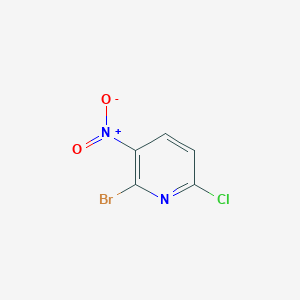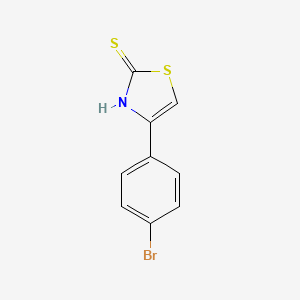
4-(4-ブロモフェニル)-2-チアゾールチオール
概要
説明
The compound "4-(4-Bromophenyl)-2-thiazolethiol" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring structure. Thiazole derivatives are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals. Although the specific compound is not directly mentioned in the provided papers, related compounds such as 4-phenyl-thiazoles and bromophenyl-substituted thiadiazoles are discussed, which can provide insights into the chemistry and potential applications of "4-(4-Bromophenyl)-2-thiazolethiol" .
Synthesis Analysis
The synthesis of thiazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of new imidazo[2,1-b]thiazole derivatives with a bromophenyl group involves the use of acetic acid hydrazide and subsequent reactions to introduce the desired substituents . Similarly, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine demonstrates a multi-step process including cyclization, chlorination, and nucleophilic substitution reactions . These methods could potentially be adapted for the synthesis of "4-(4-Bromophenyl)-2-thiazolethiol".
Molecular Structure Analysis
The molecular structure of thiazole derivatives is crucial for their biological activity. For example, the crystal structure analysis of 5-bromo-2-(4-methylbenzyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4] thiadiazole provides insights into the nature and strength of intermolecular interactions, which are important for understanding the compound's behavior in solid-state . Similarly, the molecular structure and electronic properties of 4-Phenyl-3H-1,3-thiazol-2-ol have been investigated using density functional theory, which could be relevant for understanding the properties of "4-(4-Bromophenyl)-2-thiazolethiol" .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including bromination, which is relevant for the synthesis of bromophenyl-substituted compounds . The reactivity of the thiazole ring can be influenced by the presence of substituents, which can direct further functionalization of the molecule. The bromination of 4-(2-thienyl)thiazoles, for example, is influenced by the substituents present on the ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. The presence of a bromophenyl group can significantly affect these properties. For instance, the antimicrobial activity of imidazo[2,1-b]thiazole derivatives with a bromophenyl group has been assessed, indicating that these compounds can exhibit biological activity . Additionally, the electronic properties, such as frontier orbitals and band gap energies, are important for understanding the reactivity and potential applications of these compounds .
科学的研究の応用
アルツハイマー病研究
4-(4-ブロモフェニル)-2-チアゾールチオール: 誘導体は、アルツハイマー病(AD)の治療のための多因子薬として合成および評価されてきました。これらの誘導体、特にAB11とAB14は、低いIC50値でアセチルコリンエステラーゼ(AChE)に対して有望な活性を示し、強力な阻害効果を示しました。 それらはまた、抗酸化剤として作用し、ADの特徴であるアミロイドベータ(Aβ)凝集の適度な阻害を示しました .
混合ビスアミド誘導体の合成
この化合物は、混合ビスアミド誘導体の合成に使用されます。 これらの誘導体は、さまざまな化学反応において重要であり、潜在的な薬理学的活性を有するより複雑な分子の開発における中間体として役立ちます .
抗菌剤の開発
4-(4-ブロモフェニル)-2-チアゾールチオール構造は、抗菌特性を示す分子に組み込まれています。 これらの化合物は、グラム陽性菌に対して有効性を示し、新規抗菌剤としての可能性を示唆しています .
分子モデリングと創薬
4-(4-ブロモフェニル)-2-チアゾールチオール誘導体を用いたインシリコ研究は、酵素などの生物学的標的との相互作用をモデル化するために実施されてきました。 このアプリケーションは、創薬において不可欠であり、研究者は、これらの化合物が現実の世界のシナリオで合成および試験される前に、生物学的システムとどのように相互作用するかを予測することができます .
抗酸化特性
4-(4-ブロモフェニル)-2-チアゾールチオールのいくつかの誘導体は、優れた抗酸化剤として特定されています。 抗酸化剤は、神経変性疾患や癌などのさまざまな疾患に関与する酸化ストレスに対抗する上で不可欠です .
アミロイドベータ凝集と解離
研究は、特定の4-(4-ブロモフェニル)-2-チアゾールチオール誘導体が、アミロイドベータの凝集と解離に影響を与える可能性があることを示しています。 これは、Aβペプチドの誤った折り畳みと凝集が病気の病理学の中心的な役割を果たしているアルツハイマー病の文脈において重要です .
作用機序
Target of Action
For instance, some pyrazole-bearing compounds, which share a similar heterocyclic structure with thiazoles, have been found to exhibit potent antileishmanial and antimalarial activities .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could lead to changes at the molecular level, affecting the function of the target molecules .
Biochemical Pathways
For instance, some pyrazole derivatives have been reported to inhibit the enzymatic activity of thioredoxin reductase (TrxR), a selenoenzyme essential for antioxidant defense and redox homeostasis .
Result of Action
For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-bromophenyl)-3H-1,3-thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS2/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMMIMBOFCDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=S)N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499622 | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2103-95-9 | |
| Record name | 4-(4-Bromophenyl)-2(3H)-thiazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2103-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Bromophenyl)-1,3-thiazole-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Bromophenyl)-2-thiazolethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-(4-Bromophenyl)thiazole-2-thiol a promising ligand for developing anti-microbial agents?
A: The research paper highlights that incorporating 4-(4-Bromophenyl)thiazole-2-thiol as a ligand in bismuth complexes led to potent activity against various bacterial strains. Specifically, the tris-thiolato Bi(III) complex, [Bi(4-BrMTD)3], demonstrated notable bactericidal properties. [] While the exact mechanism of action isn't fully elucidated in the paper, the presence of the 4-(4-Bromophenyl)thiazole-2-thiol ligand seems to be crucial for the observed anti-microbial effects. This suggests its potential for further exploration in developing novel anti-microbial agents.
Q2: Are there any structural insights into the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol?
A: Yes, the research paper reports the successful obtaining of the crystal structure for the bismuth complex containing 4-(4-Bromophenyl)thiazole-2-thiol, denoted as [Bi(4-BrMTD)3]. [] Having access to this structural information is invaluable as it can provide insights into the coordination geometry of the complex and potentially shed light on its interaction with bacterial targets. This structural understanding can guide further optimization of similar compounds for enhanced anti-microbial activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



